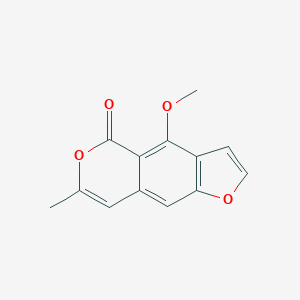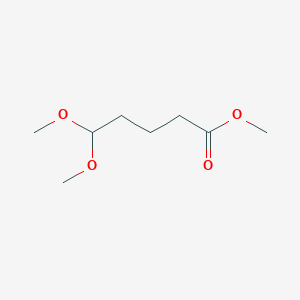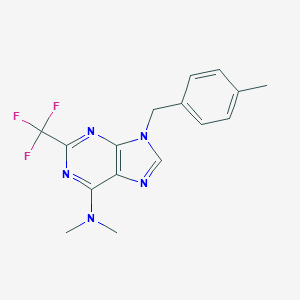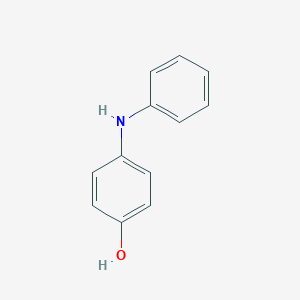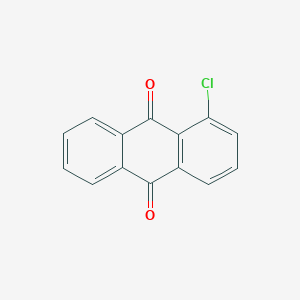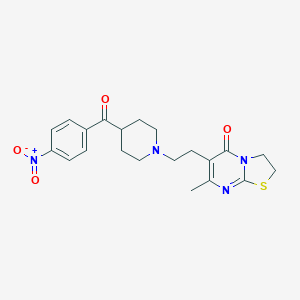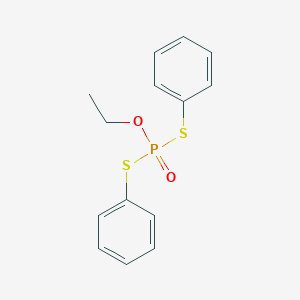
6-乙酰氨基-4-羟基-3-((3-((2-(磺酰氧基)乙基)磺酰基)苯基)偶氮)萘-2-磺酸二钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
- One-Step Synthesis: A one-step method was reported for the synthesis of a related compound, 6‐acetamido‐3‐(N‐(2‐(dimethylamino) ethyl) sulfamoyl) naphthalene‐1‐yl 7‐acetamido‐4‐hydroxynaphthalene‐2‐sulfonate, involving the treatment of 7‐acetamido‐4‐hydroxy‐2‐naphthalenesulfonyl chloride with N, N‐dimethylethylenediamine in acetonitrile in the presence of K2CO3 (Zhang, 2013).
Molecular Structure Analysis
- NMR Characterization: The aforementioned related compound was characterized using various techniques, including MS, FTIR, 1H NMR, 13C NMR, and 2D NMR techniques, providing detailed insights into its molecular structure (Zhang, 2013).
Chemical Reactions and Properties
- Rhodium(II) Acetate-Catalyzed Reactions: Rhodium(II) acetate-catalyzed decomposition of related compounds results in the formation of various naphthoates and β,γ-unsaturated esters, demonstrating diverse chemical reactivity (Taylor & Davies, 1983).
- Chelate Formation: The compound disodium-1,8-dihydroxy-naphthalene-3,6-disulphonate, a related compound, forms coloured chelates with various metallic ions, indicating its potential in inorganic analysis (Mathur & Dey, 1957).
Physical Properties Analysis
- Solvatochromic Behavior: New water-soluble azo dyes derived from similar naphthalene sulfonates exhibit solvatochromic behavior, which could be indicative of the physical properties of related compounds (Thomas & Adegoke, 2022).
Chemical Properties Analysis
- Reactivity with Chromate Ions: Disodium-1,8-dihydroxy naphthalene-3,6-disulphonate forms a coloured chelate with chromate ions, suggesting specific chemical interactions and properties (Banerji & Qureshi, 1965).
科学研究应用
纺织工业
该化合物的主要应用领域是纺织工业 . 该化合物被工业工人、专业人士和消费者使用,因此人类和环境接触该化合物的可能性很高 .
着色剂
6-乙酰氨基-4-羟基-3-((3-((2-(磺酰氧基)乙基)磺酰基)苯基)偶氮)萘-2-磺酸二钠是一种偶氮化合物,以其鲜明的黄橙色而闻名 . 这使得它适合用作各种应用中的着色剂。
安全和健康影响
根据欧洲化学品管理局 (ECHA) 的分类,该化合物具有某些健康危害 . 据证实,该化合物会引起皮肤刺激、眼睛刺激和呼吸道敏感 . 这些信息对于了解在研究和工业应用中处理该化合物时所需的安
安全和危害
This compound is classified as a skin irritant (H315), a skin sensitizer (H317), an eye irritant (H319), and may cause respiratory irritation (H335) according to the Classification and Labelling Inventory of ECHA . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
属性
| { "Design of the Synthesis Pathway": [ "The compound 'Disodium 6-acetamido-4-hydroxy-3-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate' can be synthesized by a multistep reaction pathway.", "The synthesis pathway involves the preparation of 6-acetamido-4-hydroxy-3-nitronaphthalene, which is then reduced to 6-acetamido-4-hydroxy-3-aminonaphthalene. The resulting amine is then diazotized and coupled with 3-((2-(sulphonatooxy)ethyl)sulphonyl)aniline to give the azo compound. Finally, the azo compound is treated with sodium hydroxide to produce the disodium salt of the target compound." ], "Starting Materials": [ "1-naphthol", "Acetic anhydride", "Nitric acid", "Sodium sulfite", "Sodium hydroxide", "Aniline", "Chlorosulfonic acid", "Sodium nitrite", "Sodium acetate", "Ethylene glycol", "Sulfuric acid" ], "Reaction": [ "Step 1: Nitration of 1-naphthol with nitric acid to produce 6-nitro-1-naphthol", "Step 2: Reduction of 6-nitro-1-naphthol with sodium sulfite to produce 6-amino-1-naphthol", "Step 3: Acetylation of 6-amino-1-naphthol with acetic anhydride to produce 6-acetamido-4-hydroxy-3-nitronaphthalene", "Step 4: Reduction of 6-acetamido-4-hydroxy-3-nitronaphthalene with sodium sulfite and ethylene glycol to produce 6-acetamido-4-hydroxy-3-aminonaphthalene", "Step 5: Diazotization of 6-acetamido-4-hydroxy-3-aminonaphthalene with sodium nitrite and hydrochloric acid to produce the diazonium salt", "Step 6: Coupling of the diazonium salt with 3-((2-(sulphonatooxy)ethyl)sulphonyl)aniline in the presence of sodium acetate to produce the azo compound", "Step 7: Treatment of the azo compound with sodium hydroxide to produce the disodium salt of the target compound" ] } | |
CAS 编号 |
12225-83-1 |
分子式 |
C₂₀H₁₇N₃Na₂O₁₁S₃ |
分子量 |
617.5 g/mol |
IUPAC 名称 |
disodium;6-acetamido-4-hydroxy-2-[[3-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H19N3O11S3.2Na/c1-12(24)21-13-5-6-16-17(10-13)19(25)11-18(20(16)36(28,29)30)23-22-14-3-2-4-15(9-14)35(26,27)8-7-34-37(31,32)33;;/h2-6,9-11,25H,7-8H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI 键 |
UBBKZSRAPNTAOH-UHFFFAOYSA-L |
SMILES |
CC(=O)NC1=CC2=C(C=C(C(=C2C=C1)S(=O)(=O)[O-])N=NC3=CC(=CC=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+].[Na+] |
规范 SMILES |
CC(=O)NC1=CC2=C(C=C(C(=C2C=C1)S(=O)(=O)[O-])N=NC3=CC(=CC=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+].[Na+] |
其他 CAS 编号 |
12225-83-1 |
Pictograms |
Irritant; Health Hazard |
同义词 |
6-(Acetylamino)-4-hydroxy-3-[2-[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-2-naphthalenesulfonic Acid Sodium Salt; 6-(Acetylamino)-4-hydroxy-3-[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-2-naphthalenesulfonic Acid Disodium Salt; C.I. Reactive O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




